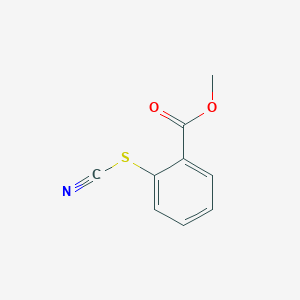

methyl 2-(cyanosulfanyl)benzoate

Description

Methyl 2-(cyanosulfanyl)benzoate is a sulfur-containing benzoate derivative characterized by a cyano-substituted sulfanyl (–S–C≡N) group at the ortho position of the methyl benzoate scaffold. The cyanosulfanyl group introduces unique electronic and steric properties, influencing reactivity, solubility, and intermolecular interactions.

Properties

CAS No. |

1879-21-6 |

|---|---|

Molecular Formula |

C9H7NO2S |

Molecular Weight |

193.22g/mol |

IUPAC Name |

methyl 2-thiocyanatobenzoate |

InChI |

InChI=1S/C9H7NO2S/c1-12-9(11)7-4-2-3-5-8(7)13-6-10/h2-5H,1H3 |

InChI Key |

HSBMXOOZAJUDPX-UHFFFAOYSA-N |

SMILES |

COC(=O)C1=CC=CC=C1SC#N |

Canonical SMILES |

COC(=O)C1=CC=CC=C1SC#N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(cyanosulfanyl)benzoate typically involves the esterification of 2-thiocyanatobenzoic acid with methanol in the presence of an acid catalyst. The reaction conditions often include refluxing the reactants to ensure complete esterification.

Industrial Production Methods: Industrial production methods for this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the thiocyanate group, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can target the ester group, converting it into an alcohol.

Substitution: The thiocyanate group can be substituted by other nucleophiles, such as amines or alcohols, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or peracids can be used.

Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Oxidation: Sulfoxides or sulfones.

Reduction: Alcohol derivatives.

Substitution: Various substituted benzoic acid esters.

Scientific Research Applications

methyl 2-(cyanosulfanyl)benzoate has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which methyl 2-(cyanosulfanyl)benzoate exerts its effects involves its interaction with biological molecules. The thiocyanate group can react with nucleophilic sites on proteins, leading to modifications that can alter protein function. This reactivity makes it useful in studies of enzyme mechanisms and protein engineering.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 2-(Aminosulfonyl)benzoate

This analog replaces the cyanosulfanyl (–S–C≡N) group with an aminosulfonyl (–SO₂–NH₂) moiety. Key differences include:

- Electronic Effects: The aminosulfonyl group is strongly electron-withdrawing due to the sulfonyl (–SO₂–) component, whereas the cyanosulfanyl group combines moderate electron-withdrawing (via the cyano group) with sulfur’s polarizability. This difference impacts the benzoate’s acidity and reactivity in nucleophilic substitution reactions .

- Hydrogen Bonding: The –NH₂ group in the aminosulfonyl derivative enables hydrogen bonding, influencing crystal packing and solubility. In contrast, the cyanosulfanyl group lacks H-bond donors, likely resulting in weaker intermolecular interactions .

Methyl 4-(4-(2-Phenylquinoline-4-Carbonyl) Piperazin-1-yl) Benzoate Derivatives (C1–C7)

These compounds, reported in , feature a piperazinyl-quinoline substituent at the para position of the benzoate ring. Comparisons include:

- In contrast, the para-substituted piperazinyl-quinoline derivatives (C1–C7) exhibit bulkier substituents but minimal steric interference with the ester moiety .

Sulfur-Containing Benzoate Derivatives

A generalized comparison of sulfur-based substituents is summarized below:

Structural and Spectral Insights

Crystallographic Analysis

For example, the piperazinyl-quinoline derivatives (C1–C7) were characterized using X-ray crystallography, with SHELX-based refinement confirming their molecular geometries .

Spectroscopic Data

- ¹H NMR: The ortho-substituted cyanosulfanyl group would deshield adjacent protons on the benzoate ring, producing distinct splitting patterns compared to para-substituted analogs like C1–C7 .

- HRMS: A molecular ion peak at m/z ~207 (calculated for C₉H₇NO₂S) is expected, with fragmentation pathways dominated by loss of the cyano (–C≡N) group.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.